Tetramyristoylcardiolipin

Cytochrome c Apoptosis Peroxidase Activity

Tetramyristoylcardiolipin (TMCL) is the only cardiolipin species delivering a fully saturated, quadruple-myristoyl baseline, eliminating acyl-chain heterogeneity that confounds data in apoptosis, phase behavior, and membrane mechanics studies. Use TMCL as a negative control for cytochrome c peroxidase activity (significantly lower than TOCL), a stable lamellar-phase reference under 0-6 M NaCl where unsaturated CLs form non-bilayer HII phases, and a bilayer thickener that increases DMPC bilayer thickness by ~6 Å and bending modulus by ~50%. Ideal for reproducible solid-state NMR, cryo-EM, and domain-formation assays. Procure TMCL for unambiguous, publication-grade biophysical data.

Molecular Formula C65H132N2O17P2
Molecular Weight 1275.7 g/mol
Cat. No. B12371004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramyristoylcardiolipin
Molecular FormulaC65H132N2O17P2
Molecular Weight1275.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N
InChIInChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1
InChIKeyWUHLCMIVLGWFSP-MWZRJEOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramyristoylcardiolipin (TMCL): A Saturated, 14-Carbon Cardiolipin for Controlled Membrane Biophysics Studies


Tetramyristoylcardiolipin (TMCL) is a synthetic, well-defined cardiolipin (CL) species where all four acyl chains consist of the saturated 14-carbon fatty acid myristic acid . As a member of the diphosphatidylglycerol family, TMCL possesses a unique quadruple-chained, dianionic structure critical for its role in mitochondrial inner membrane mimetic systems [1]. Its uniform acyl chain composition and high purity make it an essential tool for dissecting the specific contributions of CL to membrane biophysical properties, serving as a controlled, saturated baseline for comparison against unsaturated or mixed-chain CL analogs [2].

Why Tetramyristoylcardiolipin (TMCL) Cannot Be Substituted by Other Cardiolipin Species for Critical Experiments


Generic cardiolipin substitution is not viable because the biophysical and biochemical behavior of cardiolipin is exquisitely sensitive to its acyl chain composition. Studies directly comparing TMCL to mono- and poly-unsaturated CL species like tetraoleoyl-CL (TOCL) and tetralinoleoyl-CL (TLCL) reveal significant differences in lipid packing, phase behavior, protein interactions, and membrane mechanics [1][2]. For instance, the degree of acyl chain unsaturation dictates the propensity for non-bilayer phases and the activation of apoptotic proteins like cytochrome c [3]. Using an undefined, heterogeneous natural CL extract introduces uncontrolled variability in these parameters, confounding data interpretation and preventing precise mechanistic understanding [4]. The following quantitative evidence demonstrates exactly where TMCL offers a distinct, reproducible phenotype compared to its closest chemical analogs.

Quantitative Differentiation Guide: How Tetramyristoylcardiolipin (TMCL) Compares to Key Analogs


TMCL Induces Lower Cytochrome c Peroxidase Activity than TOCL, a Critical Metric for Apoptosis Studies

In a direct head-to-head comparison, tetramyristoylcardiolipin (TMCL) was significantly less effective than tetraoleoylcardiolipin (TOCL) at inducing the peroxidase activity of cytochrome c (cyt c), a key early step in the mitochondrial pathway of apoptosis [1]. This was quantified as a >50-fold increase in peroxidase activity at high CL/cyt c ratios and low ionic strength for the complex, with the effect being notably stronger for TOCL [1]. Furthermore, the TOCL/cyt c complex was found to be more resistant to dissociation by high salt concentrations [1].

Cytochrome c Apoptosis Peroxidase Activity Lipid-Protein Interaction

TMCL Maintains a Stable Lamellar Phase Under High Salt, Unlike TOCL and Heart CL Which Form Inverted Hexagonal Phases

A direct comparison using 31P-NMR spectroscopy revealed that tetramyristoylcardiolipin (TMCL) exhibits a stable lamellar (Lα) phase across all NaCl concentrations tested (0 to 6 M) [1]. In stark contrast, tetraoleoylcardiolipin (TOCL) transitions to an inverted hexagonal (HII) phase at salt concentrations of 3.5 M NaCl or greater [1]. Bovine heart cardiolipin (BHCL), a natural mixture rich in polyunsaturated chains, forms an HII phase at even lower salt concentrations (1.5 M NaCl or greater) [1].

Phase Behavior Lamellar Phase Inverted Hexagonal Phase NMR Spectroscopy Membrane Curvature

TMCL Increases Bilayer Thickness and Bending Modulus Compared to DMPC, Acting as a Membrane 'Stiffener'

In mixed bilayers with dimyristoylphosphatidylcholine (DMPC), tetramyristoylcardiolipin (TMCL) acts to significantly thicken and stiffen the membrane, analogous to cholesterol but via a different mechanism [1]. X-ray diffuse scattering experiments showed that increasing the mole percentage of TMCL in DMPC bilayers increases bilayer thickness by a total of ~6 Å for pure TMCL compared to pure DMPC [1]. Concurrently, the bending modulus (KC) increases by ~50%, indicating a substantial increase in membrane rigidity [1]. This stiffening effect is observed even at low concentrations; at 20 mol% TMCL, experimental thickening of ~2 Å was observed and confirmed by coarse-grain molecular dynamics simulations [1].

Membrane Biophysics X-ray Scattering Bilayer Thickness Bending Modulus Lipid Packing

TMCL Exhibits a Distinct Increase in Monolayer Excess Area/Molecule Compared to Polyunsaturated CL Substitution

A systematic cross-study comparison of cardiolipin species in monolayer models reveals that replacing the native tetralinoleoyl-CL (TLCL) acyl chains with saturated tetramyristoyl-CL (TMCL) leads to a significant increase in monolayer excess area/molecule [1]. This is in contrast to replacement with tetraoleoyl-CL (TOCL) or tetradocosahexaenoyl-CL, which showed little influence on this parameter [1]. The increased excess area indicates that TMCL is less miscible with other membrane lipids, a key determinant of lipid domain formation and protein partitioning.

Lipid Monolayers Membrane Packing Pressure-Area Isotherms Lipid Miscibility

TMCL and DMPE are Poorly Miscible, Forming Lateral Domains Unlike Mixtures with DMPG

Differential scanning calorimetry (DSC) and FTIR spectroscopy studies directly comparing TMCL mixed with two different phosphatidylglycerol analogs reveal stark differences in miscibility [1][2]. In binary mixtures with dimyristoylphosphatidylethanolamine (DMPE), TMCL exhibits poor miscibility, forming laterally segregated domains across a broad composition range [1]. In contrast, when mixed with dimyristoylphosphatidylglycerol (DMPG), despite a ~17°C difference in their Lβ/Lα phase transition temperatures, TMCL and DMPG mix relatively well, showing nearly ideal phase transition behavior [2]. This demonstrates that TMCL's miscibility is highly specific to the headgroup of the co-lipid, not just the acyl chains.

Lipid Miscibility Phase Separation Differential Scanning Calorimetry FTIR Spectroscopy

TMCL Exhibits a Well-Defined Lamellar Gel-to-Fluid Phase Transition at 33-35°C, a Benchmark for Saturated Lipid Systems

Thermotropic analysis reveals that TMCL undergoes a sharp, well-defined lamellar gel (Lβ) to lamellar liquid-crystalline (Lα) phase transition at 33-35°C [1][2]. This is in contrast to more complex, multi-transition behavior observed for some unsaturated CLs. Furthermore, at physiological pH and ionic strength, TMCL exhibits an additional, lower-temperature subgel (Lc') to gel (Lβ) phase transition [2]. The enthalpy associated with these transitions is high and quantifiable, providing a precise and reproducible thermal signature for quality control and comparative studies.

Thermotropic Phase Behavior Differential Scanning Calorimetry Phase Transition Temperature Lipid Polymorphism

Key Research and Industrial Application Scenarios for Tetramyristoylcardiolipin (TMCL)


Apoptosis and Cytochrome c Signaling Studies: A Controlled, Non-Priming Lipid Matrix

Utilize TMCL as the preferred baseline or negative control lipid for in vitro apoptosis models involving cytochrome c. As demonstrated, TMCL induces significantly lower peroxidase activity than TOCL, allowing researchers to study the lipid-protein interactions that trigger apoptosis without the confounding background of a highly pro-apoptotic lipid environment [1]. This is essential for dose-response studies of potential therapeutic agents targeting the mitochondrial pathway.

Biophysical Studies of Membrane Curvature and Phase Stability

Employ TMCL as a reference lipid that maintains a stable lamellar bilayer phase under a wide range of ionic strengths (0-6 M NaCl), where unsaturated CL analogs form non-bilayer (HII) phases [2]. This makes TMCL indispensable for biophysical techniques such as solid-state NMR, X-ray diffraction, and cryo-EM, where a well-defined, single-phase lipid environment is critical for data interpretation and structural determination.

Tuning Membrane Mechanical Properties in Model Systems

Leverage TMCL's quantifiable effect on membrane mechanics to engineer model membrane systems with precise bilayer thickness and rigidity. By incorporating TMCL into DMPC or other PC bilayers, researchers can increase bilayer thickness by up to ~6 Å and increase the bending modulus by ~50%, mimicking the mechanical properties of the mitochondrial inner membrane or creating tunable platforms for studying mechanosensitive channels [3].

Studies of Lateral Phase Separation and Lipid Domain Formation

Use TMCL in binary mixtures with lipids like DMPE to reliably induce lateral phase separation and study the biophysics of lipid domains. The well-characterized, poor miscibility of TMCL with DMPE provides a robust and reproducible model system for investigating domain formation, lipid sorting, and the partitioning of membrane proteins, with direct relevance to understanding bacterial membrane organization [4].

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